methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate
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Overview
Description
Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-cyanopyrazole with ethyl formate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can be substituted with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazolopyrimidines .
Scientific Research Applications
Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin proteins. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential anticancer properties.
Uniqueness
Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for drug development .
Biological Activity
Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological properties, focusing on anticancer activity, structure-activity relationships (SAR), and mechanisms of action based on recent research findings.
Overview of Biological Activity
The biological activity of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate and its derivatives has been primarily evaluated for their anticancer properties. Studies have shown that these compounds exhibit significant antiproliferative effects against various cancer cell lines.
Anticancer Activity
-
Inhibitory Effects on Cancer Cell Lines :
- The compound has demonstrated potent inhibitory activity against several tumor cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. For instance, one derivative exhibited an IC50 value of 2.24 µM against A549 cells, which is notably lower than that of doxorubicin, a standard chemotherapy drug (IC50 = 9.20 µM) .
-
Induction of Apoptosis :
- Flow cytometric analyses revealed that methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate induces apoptosis in A549 cells at low micromolar concentrations. The percentage of apoptotic cells was significantly higher in treated groups compared to controls, indicating a strong pro-apoptotic effect .
- Cell Cycle Arrest :
Structure-Activity Relationships (SAR)
The SAR studies have been pivotal in understanding how modifications to the pyrazolo[3,4-d]pyrimidine scaffold influence biological activity:
- Key Modifications :
Compound | IC50 (µM) | Target |
---|---|---|
Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate | 2.24 | A549 |
Analog 1d | 1.74 | MCF-7 |
Compound 12b | 0.016 | EGFR WT |
The mechanisms through which methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate exerts its effects involve multiple pathways:
- EGFR Inhibition :
- Caspase Activation :
Case Studies
Several studies have documented the efficacy of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate derivatives:
- Study on MCF-7 Cells : An analog demonstrated an IC50 value of 1.74 µM against MCF-7 cells and was effective in inducing apoptosis while inhibiting cell migration .
- Comprehensive NCI Screening : A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated against the NCI 60 human tumor cell line panel, revealing broad-spectrum anticancer activity .
Properties
Molecular Formula |
C7H7N5O2 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C7H7N5O2/c1-14-7(13)4-3-5(8)9-2-10-6(3)12-11-4/h2H,1H3,(H3,8,9,10,11,12) |
InChI Key |
BJSHVZOLOSVJRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=NC=NC2=NN1)N |
Origin of Product |
United States |
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